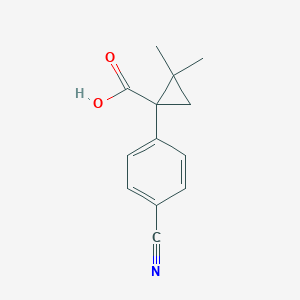
1-(4-氰基苯基)-2,2-二甲基环丙烷-1-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Cyanophenylacetic acid” is a chemical compound used in organic synthesis . It can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .
Synthesis Analysis
The synthesis of compounds similar to “4-Cyanophenylacetic acid” has been achieved by combining suitable aldehydes with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . Another method involves the copper-catalyzed reaction with 1-(2-aminoaryl)pyrrole in the presence of 2,2′-bipyridyl as the ligand .
Chemical Reactions Analysis
The chemical reactions involving “4-Cyanophenylacetic acid” include its use as a nitrile precursor in the synthesis of 1,2,4,5-tetrazines . It can also react with diallylamine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Cyanophenylacetic acid” include a molecular weight of 161.16, and it appears as a solid with a melting point of 150-154 °C (lit.) .
科学研究应用
合成路线和化学转化
对类似环丙烷羧酸的研究突出了它们在有机合成中的实用性。例如,环丙烷羧酸的糖基酯(包括2,2-二甲基环丙烷羧酸)的合成和表征,由于其生物活性而突显了它们的意义,从而产生了八种以元素分析和NMR光谱为特征的新化合物 (田莉,2009)。类似地,对N-环丙烷甲酰基-N'-吡啶-2-基硫脲衍生物和相关的稠环化合物的研究利用环丙烷羧酸的生物活性,产生了具有显著除草活性和杀菌活性的化合物 (田丽等,2009)。
生物活性与应用
对环丙烷羧酸的探索延伸到了它们的生物学应用。例如,将1-(丙二酰胺基)环丙烷-1-羧酸鉴定为1-氨基环丙烷-1-羧酸(高等植物中乙烯的前体)的主要共轭物,展示了环丙烷羧酸在调节植物生长和乙烯产生中的生化作用和潜在的农业应用 (N. 霍夫曼等,1982)。
材料科学和环境应用
环丙烷衍生物也在材料科学和环境研究中得到应用。开发监测人体尿液中拟除虫菊酯代谢物的方法,举例说明了与环丙烷衍生物相关的环境监测和人类健康方面,突出了它们在毒理学和环境健康中的相关性 (F. J. 阿雷博拉等,1999)。
安全和危害
属性
IUPAC Name |
1-(4-cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-12(2)8-13(12,11(15)16)10-5-3-9(7-14)4-6-10/h3-6H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUWUENZRLICAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=C(C=C2)C#N)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)[4-hydroxy-8-(trifluoromethyl)(3-quinolyl)]carboxamide](/img/structure/B2568917.png)
![1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2568918.png)
![1-(2-chloro-4-fluorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2568919.png)
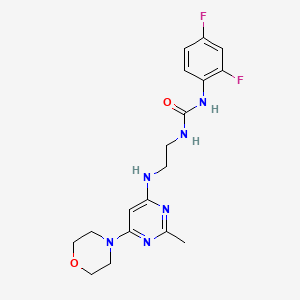

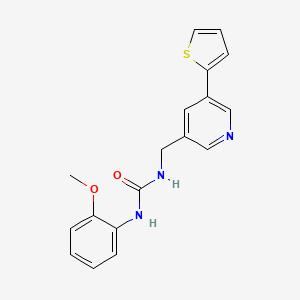
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2568925.png)

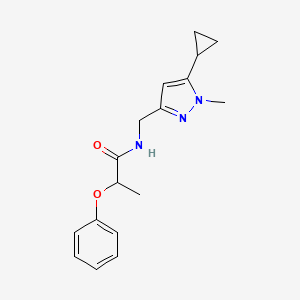
![4-[2-[4-Methyl-2-(oxolan-2-ylmethoxy)anilino]propyl]azetidin-2-one](/img/structure/B2568932.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2568936.png)

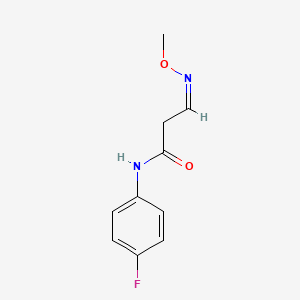
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)